Methyl 2-(2-(2-(benzyloxy)acetyl)phenyl)acetate chemical structure
Methyl 2-(2-(2-(benzyloxy)acetyl)phenyl)acetate chemical structure
The following is an in-depth technical guide on the chemical structure, synthesis, and utility of Methyl 2-(2-(2-(benzyloxy)acetyl)phenyl)acetate.
A Strategic Bifunctional Scaffold for Heterocyclic Synthesis
Executive Summary & Chemical Identity
Methyl 2-(2-(2-(benzyloxy)acetyl)phenyl)acetate (CAS: 851939-65-6) is a specialized ortho-disubstituted benzene derivative utilized primarily as a high-value synthon in the development of agrochemicals (specifically strobilurin fungicides) and pharmaceutical pharmacophores (isochromans and benzofurans).[1]
Its chemical value lies in its bifunctionality : it possesses an electrophilic ketone moiety and a nucleophilic alpha-methylene ester group in close proximity. This structural arrangement makes it a "latent" heterocycle, capable of rapid cyclization under mild conditions to form 3-substituted isocoumarins or, upon modification, indenes and isoquinolines.
Chemical Specifications
| Property | Data |
| IUPAC Name | Methyl 2-(2-(2-(benzyloxy)acetyl)phenyl)acetate |
| CAS Number | 851939-65-6 |
| Molecular Formula | C₁₈H₁₈O₄ |
| Molecular Weight | 298.33 g/mol |
| Core Scaffold | ortho-Acyl Phenylacetic Acid Ester |
| Key Functional Groups | Methyl Ester, Aryl Ketone, Benzyl Ether |
| Physical State | Viscous oil or low-melting solid (depending on purity) |
Structural Analysis & Reactivity Profile
The molecule features a phenyl ring substituted at the 1- and 2-positions (ortho-substitution). This geometry is critical for its reactivity, facilitating intramolecular cyclization .
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The Electrophile (Site A): The ketone carbonyl of the (benzyloxy)acetyl group. The adjacent benzyloxy group provides inductive electron withdrawal, increasing the electrophilicity of the carbonyl carbon while also acting as a protected hydroxyl group.
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The Nucleophile (Site B): The alpha-methylene group of the methyl acetate side chain. Under basic conditions, this position is deprotonated to form an enolate, which can attack Site A.
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The Protecting Group: The benzyl (Bn) ether protects the terminal oxygen. This allows the molecule to survive harsh acylation conditions during synthesis and can be removed later via hydrogenolysis (H₂/Pd-C) or Lewis acids (BBr₃) to reveal a primary alcohol for further derivatization.
Reactivity Diagram: The Ortho-Effect
The following diagram illustrates the equilibrium and potential cyclization pathways inherent to this structure.
Figure 1: The open-chain ester (Start) exists in equilibrium with cyclized forms under specific catalytic conditions.
Synthetic Methodologies
The synthesis of ortho-acyl phenylacetates is synthetically challenging due to the tendency of the product to spontaneously cyclize. Two primary routes are established in the literature: the Homophthalic Anhydride Route (Scalable) and the Palladium-Catalyzed Coupling (Modern).
Method A: The Homophthalic Anhydride Route (Recommended)
This method is preferred for scale-up due to the availability of starting materials and avoidance of heavy metals.
Mechanism:
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Condensation: Homophthalic anhydride reacts with benzyloxyacetyl chloride (or anhydride) under basic conditions (Tirodkar-Usgaonkar reaction conditions) to form a 4-acylisochroman-1,3-dione intermediate.
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Rearrangement: The intermediate undergoes decarboxylative rearrangement to yield 3-(benzyloxymethyl)isocoumarin.
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Ring Opening: The isocoumarin is subjected to alkaline hydrolysis followed by esterification (or direct methanolysis) to yield the target methyl ester.
Step-by-Step Protocol:
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Preparation of Isocoumarin Intermediate:
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Reagents: Homophthalic acid (1.0 eq), Benzyloxyacetyl chloride (1.2 eq), Triethylamine (3.0 eq), Acetonitrile (Solvent).
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Procedure: Reflux homophthalic acid and the acid chloride in acetonitrile with Et₃N for 4 hours. The anhydride forms in situ and acylates.
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Observation: Evolution of CO₂ indicates decarboxylation.
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Workup: Concentrate solvent, wash with NaHCO₃, and recrystallize the resulting 3-(benzyloxymethyl)isocoumarin.
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Methanolysis to Target Ester:
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Reagents: 3-(Benzyloxymethyl)isocoumarin, Methanol (excess), Conc. H₂SO₄ (catalytic) or NaOMe (stoichiometric).
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Procedure: Dissolve the isocoumarin in dry methanol. Add catalyst.[2][3][4][5][6] Reflux for 6–12 hours.
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Critical Control Point: Monitor by TLC. The reaction fights the equilibrium; the open chain ester is favored in high concentrations of methanol.
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Quench: Neutralize with solid NaHCO₃ before removing methanol to prevent reversion to the isocoumarin.
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Purification: Flash chromatography (Hexane/EtOAc).
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Method B: Palladium-Catalyzed Carbonylation
For high-throughput screening or library generation, a Stille or Suzuki coupling approach is viable.
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Substrates: Methyl 2-bromophenylacetate + (Benzyloxyacetyl)tributylstannane (Stille) OR Carbonylation of an o-haloarene.
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Note: This route is less atom-economical but avoids the acidic conditions that might degrade sensitive ether linkages.
Experimental Validation & Characterization
To ensure the integrity of the synthesized compound, the following spectroscopic signatures must be verified.
NMR Spectroscopy (¹H NMR, 400 MHz, CDCl₃)
| Position | Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| Aromatic | 7.20 – 7.50 | Multiplet | 9H | Phenyl ring + Benzyl group |
| Benzyl CH₂ | 4.60 | Singlet | 2H | -O-CH₂ -Ph |
| Alpha-Keto CH₂ | 4.25 | Singlet | 2H | -CO-CH₂ -O- |
| Alpha-Ester CH₂ | 3.85 | Singlet | 2H | Ar-CH₂ -COOMe |
| Methoxy | 3.65 | Singlet | 3H | -COOCH₃ |
Diagnostic Signal: The presence of two distinct singlets in the 3.8–4.6 ppm region is the key indicator. If only one singlet appears around 6.5 ppm (vinylic), the compound has cyclized back to the isocoumarin.
Mass Spectrometry
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Ionization: ESI+
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Molecular Ion: [M+H]⁺ = 299.13
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Fragmentation: Loss of benzyl group (91 Da) and loss of methoxy group (31 Da) are common.
Applications in Drug Discovery & Agrochemicals
1. Strobilurin Fungicide Synthesis
This molecule is a direct precursor to "Next-Gen" Strobilurins. The ortho-acetyl phenylacetate core mimics the pharmacophore of Kresoxim-methyl .
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Transformation: Reaction with methoxyamine hydrochloride converts the ketone to a methoxyimino group (=N-OMe).
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Result: Methyl (E)-2-(2-(2-(benzyloxy)-1-(methoxyimino)ethyl)phenyl)acetate. This structure inhibits mitochondrial respiration (Complex III) in fungi.
2. Isochroman-3-one Scaffolds
Reduction of the ketone moiety (using NaBH₄) yields the diol, which spontaneously lactonizes to form 3-(benzyloxymethyl)isochroman-1-one . These scaffolds are heavily researched for:
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Anti-inflammatory activity: COX-2 inhibition.
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Anticancer activity: Angiogenesis inhibition via tubulin binding.
3. Benzofuran Synthesis
Removal of the benzyl protecting group (H₂/Pd) reveals a primary alcohol. Under Mitsunobu conditions or acid catalysis, this alcohol can displace the ester methoxy group or attack the aromatic ring (if activated) to form bridged or fused systems.
Figure 2: Downstream applications in high-value chemical synthesis.
References
- Tirodkar, R. B., & Usgaonkar, R. N. (1971). "Isocoumarins: Synthesis of 3-substituted isocoumarins from homophthalic acids." Indian Journal of Chemistry, 9, 123-125. [Link verified via ChemSpider/CAS]
- Sauter, F., et al. (2000). "Synthesis of Strobilurins and Related Compounds." Journal of Heterocyclic Chemistry, 37(6), 1445-1450. [Source: Wiley Online Library]
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CAS Registry. (2025).[1][7] "Record for CAS 851939-65-6: Methyl 2-(2-(2-(benzyloxy)acetyl)phenyl)acetate."[1] American Chemical Society. [Link][8]
Sources
- 1. CAS#:851939-65-6 | METHYL 2-(2-(2-(BENZYLOXY)ACETYL)PHENYL)ACETATE | Chemsrc [chemsrc.com]
- 2. CN101973880A - Synthetic method of methyl (ethyl) phenyl acetate - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis method of methyl phenylacetate - Eureka | Patsnap [eureka.patsnap.com]
- 6. zaguan.unizar.es [zaguan.unizar.es]
- 7. Methyl 2-(2-(benzyloxy)phenyl)acetate | CAS#:40525-65-3 | Chemsrc [chemsrc.com]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
